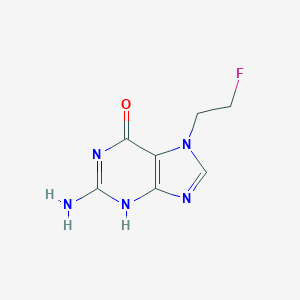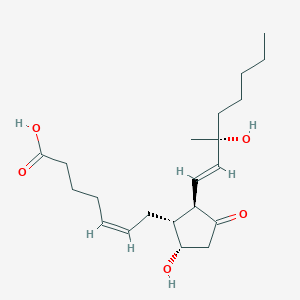
15(R)-15-メチルプロスタグランジンD2
説明
15-methyl-15R-PGD2 is a prostanoid.
科学的研究の応用
呼吸器研究
呼吸器研究、特に喘息の研究では、15®-15-メチルプロスタグランジンD2は気道炎症における主要な役割を担うことが明らかになっています。 この化合物はプロスタグランジンD2受容体2(DP2)経路を介して作用し、アトピー性喘息と非アトピー性喘息の両方に大きく貢献しています . この化合物は、DP2受容体を介して2型自然リンパ球細胞と好酸球を活性化する役割を担っており、喘息治療の潜在的な標的となっています .
免疫薬理学
15®-15-メチルプロスタグランジンD2は、ヒト好酸球と好塩基球に対してアゴニスト効果を示し、これらの細胞は、特にアレルギー反応における体内の免疫応答に不可欠です . 好酸球の形を変える能力とアクチン重合を誘発する能力は、免疫細胞の挙動を理解し、潜在的に制御するために重要であることを示唆しています。
眼科学
眼科学では、非動脈性前部虚血性視神経症(NAION)のげっ歯類モデルにおいて、プロスタグランジンD2経路を介した化合物の神経保護効果が調査されています . このような経路における15®-15-メチルプロスタグランジンD2の役割を理解することは、視神経疾患の新たな治療法につながる可能性があります。
神経科学
この化合物は、神経の機能と完全性に不可欠なシュワン細胞の代謝に対する潜在的な効果について研究されています . 15®-15-メチルプロスタグランジンD2の生成に関与するプロスタグランジンD2シンターゼは、ミエリン鞘の維持に役割を果たしており、神経系の健康と疾患における重要性を示しています。
薬理学
薬理学では、15®-15-メチルプロスタグランジンD2は、DP2受容体に対する強力で選択的なアゴニスト効果で知られています . これは、特に喘息などの好酸球性炎症を伴う病状に対する薬剤開発に影響を与えます .
生化学研究
この化合物の代謝物は、喘息患者の2型自然リンパ球細胞と好酸球を活性化することが示されており、炎症性疾患に関連する生化学研究において、より広範な役割を果たす可能性があります
作用機序
Target of Action
The primary targets of 15®-15-methyl Prostaglandin D2 are the Prostaglandin D2 receptor 2 (DP2) and Aldo-keto reductase family 1 member C3 . The DP2 receptor is mainly expressed by the key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
15®-15-methyl Prostaglandin D2 interacts with its targets, leading to significant changes in the cells. It induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases .
Biochemical Pathways
The compound affects the Prostaglandin D2 receptor 2 pathway , which plays a significant role in the pathophysiology of asthma . Increased production of Prostaglandin D2 induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .
Pharmacokinetics
It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Result of Action
The action of 15®-15-methyl Prostaglandin D2 results in bronchoconstriction, platelet-activating-factor-inhibitory, and cytotoxic effects . It also leads to tissue remodeling, mucus production, structural damage, and compromised lung function in the pulmonary milieu .
Action Environment
The action of 15®-15-methyl Prostaglandin D2 is influenced by environmental factors. For instance, the release of Prostaglandin D2, a pro-inflammatory lipid mediator, is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation .
生化学分析
Biochemical Properties
15®-15-methyl Prostaglandin D2 interacts with various enzymes, proteins, and other biomolecules. It increases actin polymerization in human eosinophils and increases cAMP levels in platelets . It is also known to bind to the receptor PTGDR (DP1), as well as CRTH2 (DP2) .
Cellular Effects
15®-15-methyl Prostaglandin D2 has significant effects on various types of cells and cellular processes. It influences cell function by initiating type 2 innate lymphoid cells (ILC2) migration and IL-5/IL-13 cytokine secretion in a PGD2 receptor 2 (DP2)-dependent manner . It also plays a significant role in the pathophysiology of asthma .
Molecular Mechanism
The molecular mechanism of action of 15®-15-methyl Prostaglandin D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-BKVRKCTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210978-26-0 | |
| Record name | (5Z,9α,13E,15R)-9,15-Dihydroxy-15-methyl-11-oxoprosta-5,13-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210978-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


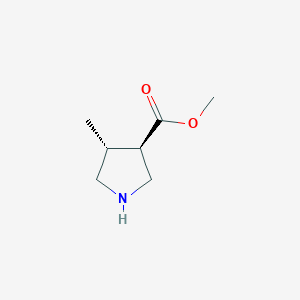


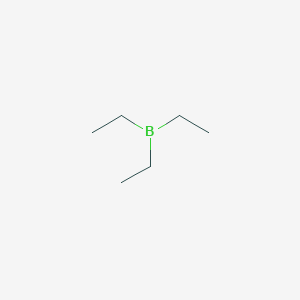
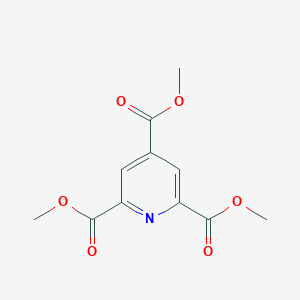


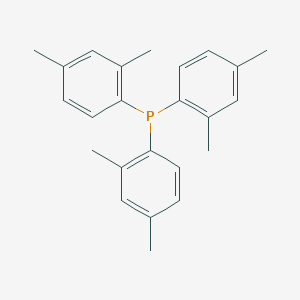
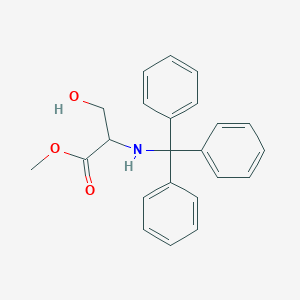

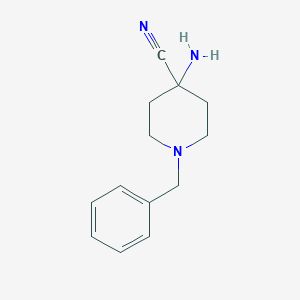
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
